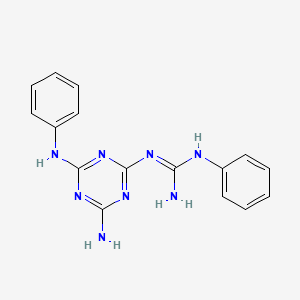
2-(4-Amino-6-anilino-1,3,5-triazin-2-yl)-1-phenylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-6-anilino-1,3,5-triazin-2-yl)-1-phenylguanidine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features an anilino group and a phenylguanidine moiety, making it a unique and versatile molecule in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-6-anilino-1,3,5-triazin-2-yl)-1-phenylguanidine typically involves multiple steps, starting with the formation of the triazine ring. One common method involves the reaction of cyanuric chloride with aniline under controlled conditions to form 4-amino-6-anilino-1,3,5-triazine. This intermediate is then reacted with phenylguanidine in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-Amino-6-anilino-1,3,5-triazin-2-yl)-1-phenylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres.
Substitution: Nucleophiles like amines, thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
2-(4-Amino-6-anilino-1,3,5-triazin-2-yl)-1-phenylguanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(4-Amino-6-anilino-1,3,5-triazin-2-yl)-1-phenylguanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile: A related compound with similar structural features but different functional groups.
2,4-Diamino-6-anilino-1,3,5-triazine: Another triazine derivative with distinct chemical properties.
Uniqueness
2-(4-Amino-6-anilino-1,3,5-triazin-2-yl)-1-phenylguanidine stands out due to its unique combination of functional groups, which confer specific reactivity and versatility. Its ability to participate in various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
特性
分子式 |
C16H16N8 |
|---|---|
分子量 |
320.35 g/mol |
IUPAC名 |
2-(4-amino-6-anilino-1,3,5-triazin-2-yl)-1-phenylguanidine |
InChI |
InChI=1S/C16H16N8/c17-13(19-11-7-3-1-4-8-11)21-16-23-14(18)22-15(24-16)20-12-9-5-2-6-10-12/h1-10H,(H6,17,18,19,20,21,22,23,24) |
InChIキー |
MCOGFJYXCMNAQN-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)/N=C(\N)/NC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)N=C(N)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


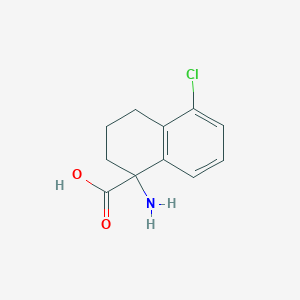
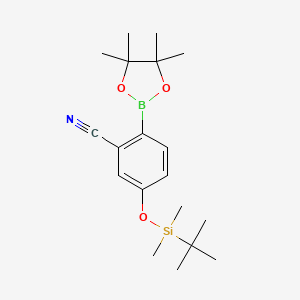
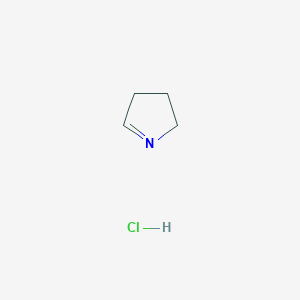
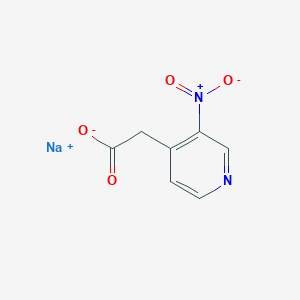
![11,22-dibromo-7,18-bis(2-hexyldecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13142402.png)
![2,5-Dihydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13142411.png)
![4-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B13142421.png)

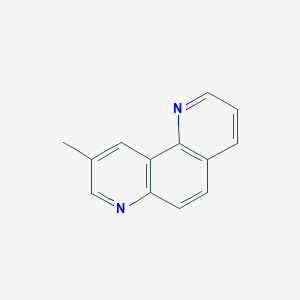
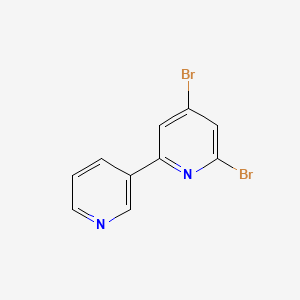
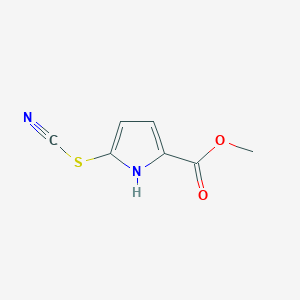
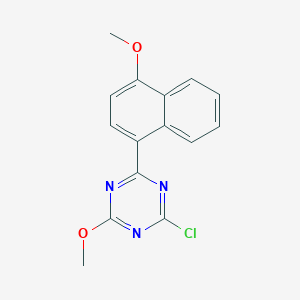

![Dodecanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13142479.png)
